3-Bromoimidazo[1,2-b]piridazin-6-ilamina
Descripción general
Descripción
3-Bromoimidazo[1,2-b]pyridazin-6-ylamine is a chemical compound with the molecular formula C6H5BrN4 and a molecular weight of 213.04 g/mol It is a derivative of imidazo[1,2-b]pyridazine, a heterocyclic compound that contains both nitrogen and bromine atoms in its structure
Aplicaciones Científicas De Investigación
3-Bromoimidazo[1,2-b]pyridazin-6-ylamine has several scientific research applications, including:
Biology: The compound’s structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Bromoimidazo[1,2-b]pyridazin-6-ylamine can be synthesized through a chemodivergent synthesis approach. One method involves the reaction of α-bromoketones with 2-aminopyridines under different reaction conditions . The reaction typically takes place in ethyl acetate via a one-pot tandem cyclization/bromination process, where tert-Butyl hydroperoxide (TBHP) is used as an oxidizing agent . The cyclization to form imidazopyridines is promoted by further bromination, and no base is needed for this reaction .
Industrial Production Methods
While specific industrial production methods for 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process would likely involve optimization of reaction parameters to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromoimidazo[1,2-b]pyridazin-6-ylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form different heterocyclic structures.
Common Reagents and Conditions
Oxidizing Agents: TBHP is commonly used in the synthesis of 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine.
Solvents: Ethyl acetate is often used as the solvent for the reaction.
Major Products Formed
The major products formed from the reactions involving 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted imidazo[1,2-b]pyridazines, while cyclization reactions can produce different heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The bromine atom in the compound can also participate in various chemical reactions, influencing its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Another brominated heterocyclic compound with similar structural features.
6-Bromoimidazo[1,2-a]pyridine: A compound with a bromine atom at a different position on the imidazo[1,2-a]pyridine ring.
Uniqueness
3-Bromoimidazo[1,2-b]pyridazin-6-ylamine is unique due to its specific substitution pattern and the presence of both nitrogen and bromine atoms in its structure
Actividad Biológica
3-Bromoimidazo[1,2-b]pyridazin-6-ylamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
3-Bromoimidazo[1,2-b]pyridazin-6-ylamine has the molecular formula and a molecular weight of 198.02 g/mol. The compound features a bromine atom at the 3-position of the imidazo ring, which enhances its electrophilic character, making it suitable for various biological interactions. It is soluble in several organic solvents and exhibits significant structural diversity due to its ability to form derivatives through various chemical modifications.
The biological activity of 3-bromoimidazo[1,2-b]pyridazin-6-ylamine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Notably, it has been shown to inhibit kinases involved in cancer progression, particularly the breakpoint cluster region-Abelson (BCR-ABL) kinase, which plays a crucial role in chronic myeloid leukemia (CML) treatment. Additionally, it may modulate signaling pathways by binding to various receptors, thus influencing cellular responses.
Biological Activities
Research indicates that 3-bromoimidazo[1,2-b]pyridazin-6-ylamine exhibits several notable biological activities:
- Anticancer Activity : In vitro studies have demonstrated that this compound can significantly inhibit the growth of cancer cells. For example, assays have shown promising results against various tumor cell lines, suggesting its potential as an anticancer agent.
- Kinase Inhibition : The compound has been identified as an inhibitor of several kinases, including BCR-ABL. This inhibition could be leveraged in developing targeted therapies for cancers driven by these kinases .
- Neurodegenerative Disease Imaging : There is emerging evidence that 3-bromoimidazo[1,2-b]pyridazin-6-ylamine may serve as a ligand for imaging agents targeting amyloid-beta plaques associated with Alzheimer's disease. This application could facilitate early diagnosis and monitoring of neurodegenerative diseases.
Synthesis Methods
The synthesis of 3-bromoimidazo[1,2-b]pyridazin-6-ylamine typically involves several steps:
- Starting Materials : The synthesis often begins with an α-bromoketone and a 3-amino-6-halopyridazine.
- Condensation Reaction : Under basic conditions, these precursors undergo a condensation reaction to form the imidazo[1,2-b]pyridazine backbone.
- Bromination : The introduction of the bromine atom can be achieved using N-bromosuccinimide (NBS) in an organic solvent like chloroform under reflux conditions.
The following table summarizes different synthesis methods reported for this compound:
Synthesis Method | Conditions | Yield (%) | Reference |
---|---|---|---|
NBS Bromination | Reflux in chloroform | 36% | |
Condensation Reaction | Basic conditions | Varied | |
Direct Bromination | Acetic acid at room temperature | Varied |
Case Studies and Research Findings
Several studies have highlighted the biological activity of 3-bromoimidazo[1,2-b]pyridazin-6-ylamine:
- Anticancer Assays : A study conducted on various cancer cell lines revealed that compounds derived from imidazo[1,2-b]pyridazine exhibited significant antitumor activity. The mechanism was linked to kinase inhibition and disruption of cell cycle progression .
- Imaging Studies : Research exploring the use of this compound as a potential imaging agent for Alzheimer's disease demonstrated its ability to bind selectively to amyloid-beta plaques in vitro, suggesting its utility in diagnostic imaging applications.
- Comparative Studies : Comparative analysis with other imidazo derivatives indicated that the presence of the bromine atom significantly enhances biological activity by increasing binding affinity to target proteins involved in disease pathways .
Propiedades
IUPAC Name |
3-bromoimidazo[1,2-b]pyridazin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-3-9-6-2-1-5(8)10-11(4)6/h1-3H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRMNGMQOGOTHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718266 | |
Record name | 3-Bromoimidazo[1,2-b]pyridazin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260850-70-1 | |
Record name | 3-Bromoimidazo[1,2-b]pyridazin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromoimidazo[1,2-b]pyridazin-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.